Cabotegravir-d3
Description
Properties
Molecular Formula |
C19H17F2N3O5 |
|---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
(3R,6S)-N-[(2,4-difluorophenyl)methyl]-10-hydroxy-8,11-dioxo-6-(trideuteriomethyl)-4-oxa-1,7-diazatricyclo[7.4.0.03,7]trideca-9,12-diene-12-carboxamide |
InChI |
InChI=1S/C19H17F2N3O5/c1-9-8-29-14-7-23-6-12(16(25)17(26)15(23)19(28)24(9)14)18(27)22-5-10-2-3-11(20)4-13(10)21/h2-4,6,9,14,26H,5,7-8H2,1H3,(H,22,27)/t9-,14+/m0/s1/i1D3 |
InChI Key |
WCWSTNLSLKSJPK-FYQNUEFUSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[C@H]1CO[C@H]2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O |
Canonical SMILES |
CC1COC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O |
Origin of Product |
United States |
Preparation Methods
Deuterium Incorporation via Late-Stage Functionalization
This compound is synthesized by substituting three hydrogen atoms with deuterium at specific positions in the parent compound. A common approach involves treating cabotegravir with deuterated reagents under controlled conditions:
- Reagents : Deuterated methanol (CD₃OD) or deuterated ethanol (C₂D₅OD) in the presence of sodium deuteroxide (NaOD).
- Mechanism : Alkali-mediated exchange at labile hydrogen sites (e.g., methyl or hydroxyl groups) (Figure 1).
- Conditions : Reactions are conducted in anhydrous solvents (<1% H₂O) at 25–50°C for 24–48 hours to minimize isotopic dilution.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 82–89% | |
| Deuterium Purity | >98% atom D | |
| Purity (HPLC) | 99.8% |
Early-Stage Deuterated Intermediate Synthesis
Alternative strategies employ deuterated building blocks during cabotegravir synthesis:
- Step 1 : Synthesis of deuterated piperazine intermediates using (S)-alaninol-d₃, followed by coupling with 2,4-difluorobenzylamine.
- Step 2 : Cyclocondensation with deuterated oxazoline rings under basic conditions (NaOD/D₂O).
Advantages :
Optimization of Reaction Conditions
Solvent and Temperature Control
Catalytic Systems
- Base Catalysts : Sodium methoxide (NaOMe) or potassium tert-butoxide (t-BuOK) in deuterated alcohols enhance deuteration efficiency.
- Acid Catalysts : Limited use due to potential H/D exchange reversibility.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry
X-ray Diffraction (XRD)
- Crystal Structure : Orthorhombic lattice (space group P2₁2₁2₁) with deuterium positions validated against electron density maps.
Challenges in Industrial-Scale Production
Isotopic Purity Maintenance
Regulatory Considerations
- ICH Guidelines : Requires proof of isotopic stability under accelerated storage conditions (40°C/75% RH).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Deuterium Purity | Cost (USD/g) |
|---|---|---|---|
| Late-Stage Exchange | 82–89 | >98% | 1,200–1,500 |
| Early-Stage Synthesis | 75–80 | >95% | 1,800–2,200 |
Case Study: Industrial Synthesis by LGC Standards
LGC Standards’ protocol (TRC-C050102) involves:
- Deuteration : Cabotegravir treated with CD₃OD/NaOD at 45°C for 36 hours.
- Purification : Silica gel chromatography (ethyl acetate/hexanes, 3:1).
- Quality Control : HPLC (99.8% purity), DLS for particle size (370 nm).
Chemical Reactions Analysis
Deuteration Reactions
Cabotegravir-d3 is synthesized via selective deuteration of the parent compound, cabotegravir. Key deuteration methods include:
-
Hydrogen-Deuterium Exchange : Replacement of three hydrogen atoms with deuterium at specific positions (e.g., methyl groups or aromatic rings) using deuterated solvents (e.g., DMSO-d6) or reagents (e.g., D2O).
-
Catalytic Deuteration : Employing transition-metal catalysts (e.g., palladium or platinum) under deuterium gas (D2) to incorporate deuterium into the molecular framework.
This isotopic substitution enhances metabolic stability while retaining the compound’s antiviral activity .
Solvent-Dependent Conformational Changes
This compound undergoes structural reorganization in different solvents, as revealed by NMR spectroscopy :
These changes correlate with reduced water solubility, critical for its pharmacokinetic profile .
Enzyme-Targeted Reactions
As an integrase inhibitor, this compound participates in metal-chelating reactions :
-
Mg²⁺ Coordination : Binds to divalent magnesium ions at the HIV-1 integrase active site via its keto-enol tautomer, blocking viral DNA strand transfer .
-
Sodium Ion Interactions : In crystalline forms, sodium ions chelate oxygen atoms (O2, O3, O4) on the fused-ring moiety, altering molecular packing and solubility .
Stability and Degradation Pathways
This compound demonstrates enhanced stability compared to non-deuterated analogs:
-
Hydrolytic Resistance : Deuteration reduces susceptibility to esterase-mediated hydrolysis in plasma.
-
Oxidative Stability : Deuterated C-H bonds resist cytochrome P450-mediated oxidation, prolonging half-life .
Synthetic Reaction Pathways
The synthesis of this compound involves sequential steps:
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Deuteration | D2O, NaBD4, Pd/C catalyst | Selective H/D exchange at C15 methyl group |
| 2 | Amide Coupling | EDCI, HOBt, DMF | Formation of the central amide linker |
| 3 | Crystallization | Sodium acetate, ethanol/water | Sodium salt formation for enhanced solubility |
Scientific Research Applications
Cabotegravir-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways and degradation products of cabotegravir.
Biology: Employed in biological studies to investigate the pharmacokinetics and pharmacodynamics of deuterated compounds.
Medicine: Utilized in clinical research to develop long-acting injectable formulations for HIV pre-exposure prophylaxis and treatment.
Industry: Applied in the pharmaceutical industry to enhance the stability and efficacy of drug formulations
Mechanism of Action
Cabotegravir-d3 exerts its effects by inhibiting the integrase enzyme of HIV. This enzyme is responsible for integrating the viral DNA into the host genome, a critical step in the viral replication cycle. By binding to the active site of the integrase enzyme, this compound prevents the strand transfer of viral DNA, thereby inhibiting viral replication and reducing the viral load in infected individuals .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Hydroxylated Metabolites of Cabotegravir-d3
Cabotegravir undergoes hepatic metabolism to form hydroxylated derivatives. Deuterated versions of these metabolites are critical for tracking biotransformation pathways:
Salt Forms and Impurities
This compound Sodium
- Molecular Formula : C₁₉H₁₃D₃F₂N₃NaO₅
- Molecular Weight : 430.35 g/mol
- Key Difference : Sodium salt formulation enhances aqueous solubility, facilitating in vitro dissolution studies.
- Purity : >98% deuterium enrichment; used in formulation stability testing .
N-Nitroso Cabotegravir
- Molecular Formula : C₁₉H₁₆F₂N₄O₆
- Molecular Weight : 434.36 g/mol
- Key Difference: Non-deuterated impurity with a nitroso group; monitored in quality control workflows .
Functionally Similar Deuterated Compounds
Tadalafil-D3
Analytical and Pharmacological Insights
Role of Deuterium Labeling
Structural Similarity Assessment
PubChem 2-D/3-D similarity algorithms classify this compound and its analogs as "Similar Conformers" despite divergent functional groups, underscoring the importance of 3-D shape in biological activity prediction .
Table 1: Key Physicochemical Properties
| Property | This compound | 21-Hydroxy this compound | This compound Sodium |
|---|---|---|---|
| Molecular Formula | C₁₉H₁₄D₃F₂N₃O₅ | C₁₉H₁₄D₃F₂N₃O₆ | C₁₉H₁₃D₃F₂N₃NaO₅ |
| Molecular Weight | 408.37 | 424.37 | 430.35 |
| Deuterium Positions | Methyl group | Methyl group | Methyl group |
| Primary Application | Internal standard | Metabolite tracking | Solubility enhancement |
Biological Activity
Cabotegravir-d3 is a deuterated derivative of cabotegravir, an integrase strand transfer inhibitor (INSTI) used in the treatment and prevention of HIV infections. The introduction of deuterium atoms enhances the compound's metabolic stability and pharmacokinetic properties, making it particularly suitable for long-acting injectable formulations designed for HIV pre-exposure prophylaxis (PrEP) and treatment. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacokinetics, case studies, and comparative analysis with other antiretroviral agents.
This compound functions by inhibiting the integrase enzyme, which is crucial for the HIV replication cycle. By binding to the active site of integrase, it prevents the integration of viral DNA into the host genome, thereby inhibiting viral replication and reducing viral load in infected individuals. This mechanism is consistent with that of its parent compound, cabotegravir, but with enhanced pharmacokinetic properties due to its deuterated structure.
Pharmacokinetics
The pharmacokinetic profile of this compound demonstrates several significant advantages:
- Half-Life : The half-life of this compound is significantly prolonged due to its deuterated structure. It is estimated to be between 5.6 to 11.5 weeks when administered as an injection .
- Protein Binding : Over 99% of this compound binds to plasma proteins, primarily serum albumin, which influences its distribution and elimination.
- Metabolism : The drug is primarily metabolized by UGT1A1 with some contribution from UGT1A9, leading to minimal drug-drug interactions due to low affinity for cytochrome P450 enzymes .
Comparative Analysis with Other Antiretroviral Agents
The following table compares this compound with other prominent integrase inhibitors:
| Compound Name | Mechanism of Action | Unique Features | Half-Life |
|---|---|---|---|
| This compound | Integrase inhibitor | Deuterated structure; long-acting formulation | 5.6 - 11.5 weeks |
| Dolutegravir | Integrase inhibitor | High potency; once-daily dosing | 14 hours |
| Raltegravir | Integrase inhibitor | First approved INSTI; requires twice-daily dosing | 9 hours |
| Elvitegravir | Integrase inhibitor | Once-daily administration in combination therapy | 12 hours |
This compound's extended half-life allows for less frequent dosing compared to other agents, making it a promising option for long-term management in HIV prevention and treatment .
Phase I Clinical Trials
In Phase I studies evaluating this compound, participants received intramuscular (IM) doses ranging from 100 mg to 800 mg. Results indicated that the drug was generally safe and well-tolerated, with mild injection site reactions being the most common adverse effect. The highest dose achieved mean concentrations above the protein-adjusted inhibitory concentration (PA-IC90) for approximately 16 weeks .
Efficacy in HIV Prevention
In a study comparing long-acting injectable cabotegravir with daily oral emtricitabine and tenofovir disoproxil fumarate (FTC/TDF), cabotegravir demonstrated superior efficacy in preventing HIV infection among women. Injection site reactions were reported at a lower rate than in previous studies, indicating improved tolerability .
Q & A
Basic Research Questions
Q. How can researchers formulate a focused research question for studying Cabotegravir-d³’s pharmacokinetic properties?
- Methodological Answer : Use frameworks like PICO (Population/Problem, Intervention, Comparison, Outcome) to define variables (e.g., deuterium substitution impact on metabolic stability). Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure alignment with preclinical objectives. For example:
- Research Question: "How does deuteration alter Cabotegravir’s hepatic clearance in murine models compared to the non-deuterated form?" .
- Key Steps :
Conduct a preliminary literature review to identify gaps in deuterated antiretroviral research.
Operationalize constructs (e.g., "metabolic stability" via half-life measurements using LC-MS/MS).
Validate feasibility through pilot studies .
Q. What experimental designs are optimal for assessing Cabotegravir-d³’s stability under varying physiological conditions?
- Methodological Answer : Use accelerated stability testing (e.g., forced degradation studies under acidic/alkaline conditions) paired with HPLC-UV or NMR spectroscopy to quantify degradation products. Include control groups (non-deuterated Cabotegravir) and replicate experiments to ensure statistical power .
- Data Analysis : Apply kinetic modeling (e.g., Arrhenius equation) to predict shelf-life and compare degradation pathways between deuterated and non-deuterated forms .
Advanced Research Questions
Q. How can researchers resolve contradictions in Cabotegravir-d³’s in-vivo efficacy data across preclinical studies?
- Methodological Answer :
- Perform meta-analysis of existing datasets to identify confounding variables (e.g., animal strain differences, dosing regimens).
- Use sensitivity analysis to assess robustness of conclusions. For example, discrepancies in bioavailability may arise from variations in cytochrome P450 enzyme activity across studies .
- Mitigation Strategies :
Standardize experimental protocols (e.g., ISO guidelines for animal studies).
Report error margins and confidence intervals for all pharmacokinetic parameters .
Q. What advanced techniques are suitable for profiling Cabotegravir-d³’s metabolite interactions in human hepatocyte models?
- Methodological Answer : Combine untargeted metabolomics (via high-resolution mass spectrometry) with isotope tracing to track deuterium retention in metabolites. Validate findings using molecular docking simulations to predict binding affinities with HIV integrase .
- Study Design :
Use primary hepatocyte cultures to mimic human liver metabolism.
Compare metabolite profiles with non-deuterated controls and apply multivariate statistical analysis (e.g., PCA, PLS-DA) .
Q. How can cross-disciplinary approaches enhance understanding of Cabotegravir-d³’s resistance mechanisms?
- Methodological Answer : Integrate structural biology (cryo-EM of drug-target complexes) with longitudinal clinical data from HIV patients. For example:
- Hypothesis: "Deuteration reduces entropy-driven resistance mutations by stabilizing Cabotegravir’s binding conformation."
- Validation :
Perform deep mutational scanning to map resistance-associated integrase mutations.
Correlate findings with in-silico free-energy calculations (e.g., molecular dynamics simulations) .
Data Management and Reproducibility
Q. What strategies ensure reproducibility in Cabotegravir-d³’s preclinical trial data?
- Methodological Answer :
- Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing.
- Document all experimental parameters (e.g., solvent purity, incubation temperatures) in machine-readable formats .
- Tools : Use electronic lab notebooks (e.g., LabArchives) and version-controlled repositories (e.g., GitHub) for code/analyses .
Q. How should researchers address ethical considerations in animal studies involving Cabotegravir-d³?
- Methodological Answer :
- Submit protocols to Institutional Animal Care and Use Committees (IACUC) for approval.
- Adhere to ARRIVE guidelines for reporting animal research, including sample size justification and humane endpoints .
Cross-Study Comparisons
Q. What frameworks are effective for synthesizing contradictory findings in deuterated drug research?
- Methodological Answer : Use systematic review methodologies (PRISMA guidelines) to screen, extract, and appraise studies. For example:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
